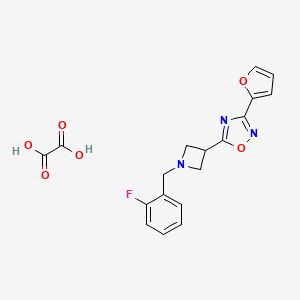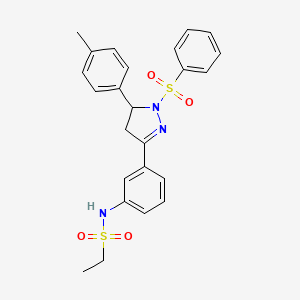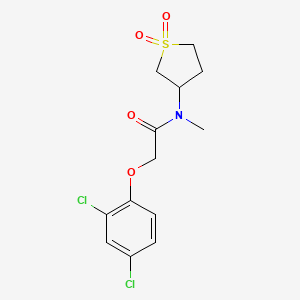![molecular formula C22H26N2O4S B2858731 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one CAS No. 919019-94-6](/img/structure/B2858731.png)
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of indoline compounds, a class of compounds closely related to indoles, can be achieved through various methods. One efficient method involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Reaction and Cyclization Processes
- Cyclization of Nitrogen and Oxygen Compounds : Research has shown that certain compounds undergo cyclization processes, leading to the formation of indolizinium and quinolizinium salts, highlighting the potential for creating cyclic structures which could relate to the synthesis pathways of complex molecules similar to 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one (Kawano et al., 1992).
Synthesis of Sulfonated Compounds
- Electrooxidative Metal-Free Sulfonylation : A method for the electrochemical α-sulfonylation of indoles with arenesulfinates was developed, showcasing how sulfonylation can be achieved under metal-free conditions, which might be applicable in the synthesis or modification of similar compounds (Feng et al., 2017).
Radical-Scavenging and Bioactive Compounds
- Marine-Derived Brominated Phenols : Investigation into marine red algae resulted in the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential for discovering naturally occurring compounds with significant bioactivity, which could inspire synthetic analogs for pharmaceutical applications (Duan et al., 2007).
Fluorescence-Based Monitoring
- Switchable Phenolo-Cyanine Reporters : The synthesis of hydrophilic indocyanine dyes for fluorescence-based targeted drug delivery monitoring presents an innovative approach to track drug delivery systems. This research underlines the importance of designing molecules that can change their fluorescence properties in response to environmental conditions, potentially useful in developing novel diagnostic tools or drug carriers (Bokan et al., 2018).
Electrophilic Activation and Detoxification
- Bioactivation via Sulfo-Conjugation : Studies on the activation and potential detoxification pathways through sulfo-conjugation reveal complex interactions that may influence the biological activity of synthetic molecules, highlighting the dual nature of sulfo-conjugation in xenobiotic metabolism (Surh, 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLUXRPLPRLQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)


![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)


![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)

![4-(3-chlorophenyl)-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B2858668.png)
![Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2858669.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)